Dasyscyphin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

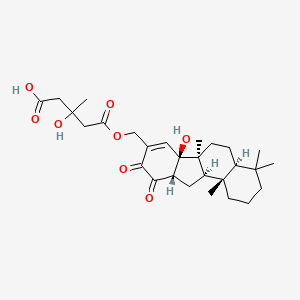

Dasyscyphin C is a natural product found in Dasyscyphella nivea with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Dasyscyphin C has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits moderate activity against human tumor cell lines including HepG2, HeLa S3, U937, Colo-320, and Jurkat, with IC50 values ranging from 0.5 to 3 µg/mL . In a comparative study, this compound showed IC50 values between 4 and 16 µM against three cancer cell lines (MDA-MB-435, MDA-MB-231, OVCAR3), highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The compound exhibited moderate effectiveness against Bacillus anthracis, with a minimum inhibitory concentration (MIC) of 2.0 µg/mL . Additionally, it has shown activity against various bacterial strains including Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, and fungal pathogens such as Aspergillus niger and Aspergillus flavus .

Antiviral Activity

In studies focused on viral infections, this compound demonstrated concentration-dependent inhibition of fish nodavirus in cell cultures. At a concentration of 20 µg/mL, it inhibited 50% of cell viability in infected SIGE (Sahul Indian Grouper Eye) cells after six days of treatment . This suggests potential applications in aquaculture as an antiviral agent.

Structural Insights and Chemical Characterization

Recent studies have revised the structural understanding of this compound through advanced spectroscopic techniques such as NMR and ECD calculations. The compound was previously thought to contain a 1,2-dione moiety; however, it has been reclassified to have a 1,4-dione structure based on experimental data that more accurately reflects its chemical environment . This structural revision is crucial for understanding its biological activity and optimizing its applications.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

- Objective : Evaluate the cytotoxic effects of this compound on various human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of this compound, followed by assessment using MTT assays to determine cell viability.

- Results : Significant cytotoxicity was observed with IC50 values indicating moderate efficacy compared to standard chemotherapeutics like taxol.

Case Study 2: Antiviral Efficacy Against Nodavirus

- Objective : Assess the antiviral properties of this compound in vitro.

- Methodology : SIGE cells were infected with nodavirus and treated with this compound at different concentrations.

- Results : A notable reduction in viral replication was recorded with effective inhibition observed at higher concentrations.

Analyse Chemischer Reaktionen

Structural Characterization and Revision

Key Evidence for Revision :

-

NMR Shielding Constants : DFT calculations at the B3LYP/6-311+G(2d,p) level showed closer alignment with experimental data for the 1,4-dione isomer .

-

ECD Spectra : TDDFT simulations of the 1,4-dione structure matched experimental Cotton effects at 210 nm and 245 nm, unlike the original 1,2-dione model .

| Parameter | Original (1,2-dione) | Revised (1,4-dione) |

|---|---|---|

| ¹³C NMR (Carbonyl δ, ppm) | 196.0, 202.4 | 198.2, 199.8 |

| ECD Cotton Effects | Mismatched | Matched at 210 nm, 245 nm |

Reactivity and Functional Groups

The molecule contains multiple reactive sites (Fig. 2):

-

Hydroxyl Groups : At C-3 (δ 3.45 ppm) and C-6b (δ 4.12 ppm) .

-

Ester Linkage : Between the triterpene core and pentanoic acid side chain .

Observed Reactivity :

-

Oxidative Stability : The 1,4-dione system resists auto-oxidation compared to 1,2-diones, enhancing its stability in biological assays .

-

Ester Hydrolysis : Mild alkaline conditions cleave the ester bond, yielding a triterpene alcohol and pentanoic acid derivative .

Biological Interactions

This compound exhibits moderate cytotoxicity and antiviral activity, mediated by its electrophilic carbonyl groups:

Antitumor Activity

Antiviral Activity

Synthetic Challenges

No total synthesis of this compound has been reported, but related compounds (e.g., dasyscyphins B and D) provide insights:

-

Key Steps :

-

Obstacles :

Analytical Data

Spectroscopic Signatures :

Eigenschaften

Molekularformel |

C28H40O8 |

|---|---|

Molekulargewicht |

504.6 g/mol |

IUPAC-Name |

5-[[(4aS,6aS,6bR,10aS,11aR,11bS)-6b-hydroxy-4,4,6a,11b-tetramethyl-9,10-dioxo-2,3,4a,5,6,10a,11,11a-octahydro-1H-benzo[a]fluoren-8-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40O8/c1-24(2)8-6-9-26(4)18(24)7-10-27(5)19(26)11-17-23(33)22(32)16(12-28(17,27)35)15-36-21(31)14-25(3,34)13-20(29)30/h12,17-19,34-35H,6-11,13-15H2,1-5H3,(H,29,30)/t17-,18+,19-,25?,26+,27+,28-/m1/s1 |

InChI-Schlüssel |

VBYFVFMZJVTSHX-YHKOIMIKSA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C[C@H]4[C@@]3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2CC4C3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)C)C |

Synonyme |

dasyscyphin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.